molecular formula C12H19N B2409782 1-(4-Sec-butylphenyl)ethanamine CAS No. 603951-50-4

1-(4-Sec-butylphenyl)ethanamine

Cat. No.: B2409782
CAS No.: 603951-50-4
M. Wt: 177.291
InChI Key: RNODDJQLVDOMIX-UHFFFAOYSA-N
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Description

“1-(4-Sec-butylphenyl)ethanamine” is an organic compound with the empirical formula C12H19N . It is used in proteomics research . The molecular weight of this compound is 177.29 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCC(C)c1ccc(cc1)C(C)N . This indicates that the molecule consists of a sec-butylphenyl group attached to an ethanamine group.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular formula is C12H19N and it has a molecular weight of 177.29 .

Scientific Research Applications

Antiamoebic Activity

A study by Zaidi et al. (2015) involved the synthesis of chalcones possessing N-substituted ethanamine, including derivatives of 1-(4-Sec-butylphenyl)ethanamine. These compounds exhibited significant antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, with some showing better activity than the standard drug metronidazole. This indicates potential applications in treating amoebic infections (Zaidi et al., 2015).

Catalytic Applications

In a 2019 study, Kumah et al. reported the synthesis of chiral synthons related to this compound. These compounds were used in nickel-catalyzed transfer hydrogenation of ketones, demonstrating their potential as catalysts in organic synthesis (Kumah et al., 2019).

Drug Synthesis

Shan et al. (2015) discussed the synthesis of Apremilast, which involved a compound structurally related to this compound. This highlights its role in the synthesis of pharmacologically active compounds (Shan et al., 2015).

Antifungal Activity

A study by Thvedt et al. (2013) explored the synthesis of chiral benzyl amine type antifungals, including derivatives of this compound. These compounds exhibited in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum, indicating potential applications in antifungal treatments (Thvedt et al., 2013).

Efflux Pump Inhibition

Héquet et al. (2014) synthesized 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including those structurally related to this compound. These compounds were effective in inhibiting the NorA efflux pump in Staphylococcus aureus, suggesting their potential as antibacterial agents (Héquet et al., 2014).

Supramolecular Interactions

Reger et al. (2006) reported the synthesis of bis(pyrazolyl)ethanamine ligands, structurally related to this compound, for probing supramolecular interactions. These compounds formed noncovalent networks in solid states, indicating potential applications in supramolecular chemistry (Reger et al., 2006).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-10H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNODDJQLVDOMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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